![molecular formula C13H14N2O B2422439 [2-(2-Phenylethyl)pyrimidin-4-yl]methanol CAS No. 1343033-17-9](/img/structure/B2422439.png)
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is an organic compound with the CAS Number: 1343033-17-9 . It has a molecular weight of 214.27 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(2-phenylethyl)-4-pyrimidinyl]methanol . The InChI code for this compound is 1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 .Physical And Chemical Properties Analysis
“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is a powder in physical form . It has a molecular weight of 214.27 . The storage temperature for this compound is -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound has been studied for its crystal structure. For instance, Kang, Kim, Park, and Kim (2015) investigated a related pyrimidine compound, noting the angles and interactions within its crystal structure, which are essential for understanding its chemical properties and potential applications (Kang, Kim, Park, & Kim, 2015).
Synthesis and Structural Investigation
- Research has been conducted on the synthesis and structural properties of compounds closely related to [2-(2-Phenylethyl)pyrimidin-4-yl]methanol. Akkurt et al. (2003) performed a structural analysis of a compound with a similar structure, providing insights into its molecular configuration (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Hydrogen Bonding and Crystal Interactions
- Gao, Chen, Yang, and Wang (2010) explored a compound structurally similar to [2-(2-Phenylethyl)pyrimidin-4-yl]methanol, focusing on its hydrogen bonding and weak C—H⋯π interactions, which are crucial for understanding the compound's stability and reactivity (Gao, Chen, Yang, & Wang, 2010).
Dissociation Constants and Thermodynamic Parameters
- Bhesaniya and Baluja (2014) studied the dissociation constants and thermodynamic parameters of novel pyrimidine derivatives, which can help in understanding the behavior of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol in different environments (Bhesaniya & Baluja, 2014).
Nucleophilic Additions and Ligand Formation
- Zheng and Hu (2021) explored the nucleophilic additions to pyrimidine derivatives, a process that could be relevant for understanding the chemical reactivity of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol (Zheng & Hu, 2021).
Applications in Nonlinear Optics and Pharmaceuticals
- Hussain et al. (2020) conducted a study on phenyl pyrimidine derivatives, highlighting their applications in medicine and nonlinear optics. This research may provide insights into the potential uses of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol in similar fields (Hussain et al., 2020).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound is labeled with the GHS07 pictogram, which represents “Exclamation mark” and is used for less severe health hazards .
Eigenschaften
IUPAC Name |
[2-(2-phenylethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFCNMOPSAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
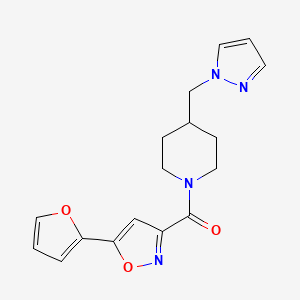
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)
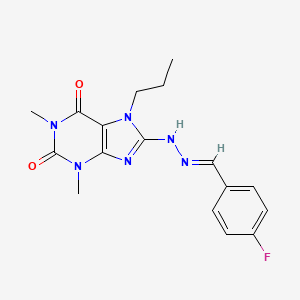
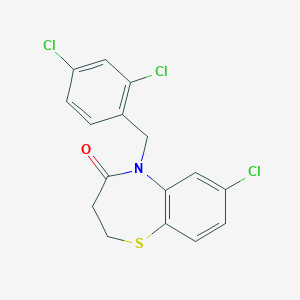
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
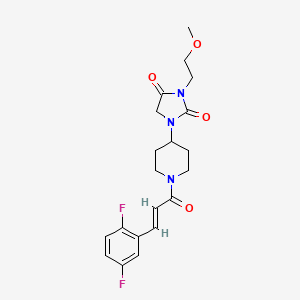
![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
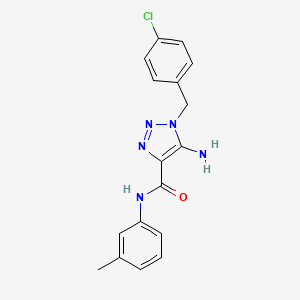
![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)